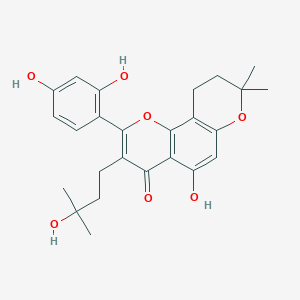

8-Isomulberrin hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches to compounds closely related to 8-Isomulberrin hydrate, such as isocoumarins and coumarin derivatives, involve a variety of chemical strategies. For instance, a highly regioselective gold(I)-catalyzed cyclization has been employed for the synthesis of 8-hydroxy-3-substituted isocoumarins, demonstrating key features like broad substrate scope, scalability, and tolerance for protecting groups (Mallampudi et al., 2017). Such methodologies highlight the potential for synthesizing structurally complex and diverse isocoumarins, which could be applicable or adaptable for synthesizing 8-Isomulberrin hydrate.

Molecular Structure Analysis

The molecular structure of compounds similar to 8-Isomulberrin hydrate, particularly isocoumarins, often features significant intramolecular hydrogen bonding and specific geometric arrangements that contribute to their stability and reactivity. For instance, the crystal structures of new isocoumarin derivatives provide insights into intermolecular contacts, highlighting the significance of hydrogen bonding and other noncovalent interactions in determining molecular conformation and stability (Abuthahir et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving isocoumarins and their derivatives often leverage the unique reactivity of the isocoumarin core. For example, novel syntheses of isocoumarins have been achieved through domino reaction sequences involving o-allylbenzaldehydes, mediated by catalytic systems (Chen et al., 2012). These reactions underscore the versatility and chemical diversity accessible within the isocoumarin framework, which might be relevant to the synthesis and modification of 8-Isomulberrin hydrate.

Physical Properties Analysis

While specific studies on the physical properties of 8-Isomulberrin hydrate were not found, related research on isocoumarins and similar compounds suggests that their physical properties, such as solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure and substitution patterns. The physical properties of these compounds are crucial for their application in material science, pharmaceuticals, and chemical synthesis.

Chemical Properties Analysis

The chemical properties of isocoumarin derivatives, including reactivity, stability, and interactions with biological molecules, are shaped by their functional groups and molecular framework. For instance, the synthesis and characterization of hydrazones, pyrazoles, and pyrazolones from 8-amino-6-chloro coumarine illustrate the reactive versatility of the coumarin core, which can be functionalized to generate a wide range of chemical entities with diverse properties (Gadre et al., 2011).

Applications De Recherche Scientifique

Hydrotropes and Hydrate Formation

Research on hydrates often explores their formation and applications in fields like petroleum science and environmental engineering. For instance, a study on the hydrate promotion capabilities of hydrotrope para-toluene sulfonic acid (p-TSA) showed potential for improving gas storage in hydrates. This could have implications for utilizing gas from marginal fields more efficiently (Gnanendran & Amin, 2003).

Adsorption and Removal of Contaminants

The immobilization of compounds onto substrates for the adsorption of heavy metals from aqueous solutions represents another significant area of research. For example, the study on 8-hydroxy quinoline-immobilized bentonite explored its use for lead(II) ions removal, demonstrating high adsorption capacity and potential for environmental remediation (Ozcan et al., 2009).

Hydrate-based Applications in Food Technology

The review on carbon dioxide (CO2) gas hydrate applications in food technology highlighted the potential of hydrates for juice concentration, desalination, carbonation, and food preservation. This suggests an innovative approach to food processing and storage, leveraging the unique properties of gas hydrates (Srivastava et al., 2021).

Hydrate Inhibition and Promotion in Gas Sequestration

The study on amino acids as potential hydrate inhibitors for CO2 sequestration investigated their effectiveness in inhibiting gas hydrate formation. This research is crucial for enhancing the efficiency of CO2 capture and storage technologies, addressing environmental concerns related to greenhouse gas emissions (Sa et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,11-12,26-28,30H,7-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGVHYWKLCGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isomulberrin hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.